molecular formula C17H11FO2 B6364441 2-Fluoro-5-(naphthalen-1-yl)benzoic acid CAS No. 1183468-79-2

2-Fluoro-5-(naphthalen-1-yl)benzoic acid

Cat. No.: B6364441
CAS No.: 1183468-79-2
M. Wt: 266.27 g/mol
InChI Key: OCBIFBNWIDUXRO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the second position and a naphthyl group at the fifth position of the benzoic acid core.

Properties

IUPAC Name

2-fluoro-5-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBIFBNWIDUXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(naphthalen-1-yl)benzoic acid typically involves the introduction of the fluorine atom and the naphthyl group onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using fluoride salts in polar aprotic solvents . The naphthyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .

Scientific Research Applications

Chemistry

2-Fluoro-5-(naphthalen-1-yl)benzoic acid serves as a building block in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.

  • Synthetic Routes:
    • Nucleophilic aromatic substitution reactions are commonly used to introduce functional groups into the compound.
    • The compound can also undergo oxidation to form quinones or other derivatives, and reduction reactions can convert the carboxylic acid to alcohols or aldehydes.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways . The presence of the fluorine atom enhances binding affinity to certain molecular targets, which can be crucial for drug design and development.

  • Mechanism of Action:
    • The fluorine atom increases lipophilicity, potentially improving membrane permeability.
    • The naphthyl group influences hydrophobic interactions, modulating biochemical pathways.

Industry

The compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound was modified through various chemical reactions to yield derivatives that exhibited enhanced biological activity against cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound has shown its potential as an inhibitor for specific enzymes involved in metabolic disorders. By analyzing its binding interactions with target enzymes, researchers have identified promising leads for drug development aimed at treating these conditions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the naphthyl group can influence its hydrophobic interactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrobenzoic acid
  • 2-Fluoro-5-methylbenzoic acid
  • 2-Fluoro-5-chlorobenzoic acid

Uniqueness

2-Fluoro-5-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthyl group, which confer distinct chemical and physical properties.

Biological Activity

2-Fluoro-5-(naphthalen-1-yl)benzoic acid is an organic compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H11F O2, characterized by a naphthalene ring substituted with a fluorine atom and a benzoic acid moiety. The presence of fluorine enhances lipophilicity and alters the electronic properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom may enhance binding affinity through hydrophobic interactions , while the carboxylic acid group can form hydrogen bonds with target molecules. This dual interaction mechanism allows for modulation of enzymatic activities or receptor functions.

Anticancer Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit anticancer activity . A study highlighted that compounds with similar structures showed promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties . The carboxylic acid functional group can interact with inflammatory mediators, potentially reducing cytokine production and inflammation markers .

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains, indicating potential for further exploration in antibiotic development .

Case Studies

  • Anticancer Activity : A study evaluated the structure-activity relationship (SAR) of various benzoic acid derivatives, including this compound, revealing significant cytotoxicity against breast and colon cancer cell lines (IC50 values in the low micromolar range) .
  • Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, crucial in prostaglandin synthesis. The results indicated a dose-dependent inhibition similar to established anti-inflammatory drugs .
  • Microbial Inhibition : A screening assay assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones comparable to conventional antibiotics .

Data Tables

Activity Type Effectiveness Reference
AnticancerIC50 < 10 µM in breast cancer
Anti-inflammatoryCOX inhibition (IC50 ~ 15 µM)
AntimicrobialInhibition against S. aureus

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